molecular formula C8H18O3<br>CH3(CH2)3OCH2CH2OCH2CH2OH<br>C8H18O3 B094605 2-(2-Butoxyethoxy)ethanol CAS No. 112-34-5

2-(2-Butoxyethoxy)ethanol

Cat. No. B094605
CAS RN: 112-34-5
M. Wt: 162.23 g/mol
InChI Key: OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Patent
US05973063

Procedure details

A blend of 3350 and 8000 molecular weight poly(ethylene glycol) was made up to give an average molecular weight of approximately 3400 g/mole. While mixing, the poly(ethylene glycol) was dewatered under vaccum for 3 hrs.; the temperature was then stabilized at 75° C. and the reactor contents placed under a nitrogen blanket. A mixture of dodecanol and hexadecanol was added to serve as the linear cap; 1,6-hexamethylene diisocyanate was also added to the reactor and mixed for two minutes. A tin catalyst was then added and the reaction allowed to continue for 30 minutes. A diamine modifier, Kemamine D-970 (Witco Corp.), was added and allowed to react for 20 minutes. The molten polymer was then discharged to water/cosolvent solution to give a final product of 25% polymer/15% butyl Carbitol/60% water. This polymer was designated Comparative A.
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2]CCCCCCCCCC.[CH2:14]([OH:30])[CH2:15]CCCCCCCCCCCCCC.[CH2:31]([CH2:38][CH2:39]N=C=O)[CH2:32]CCN=C=O.[OH2:43]>[Sn]>[CH3:39][CH2:38][CH2:31][CH2:32][O:43][CH2:15][CH2:14][O:30][CH2:2][CH2:1][OH:13] |^3:43|

Inputs

Step One
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
poly(ethylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Step Five
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an average molecular weight of approximately 3400 g/mole
ADDITION
Type
ADDITION
Details
While mixing
CUSTOM
Type
CUSTOM
Details
was then stabilized at 75° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
cap
ADDITION
Type
ADDITION
Details
mixed for two minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to react for 20 minutes
Duration
20 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
CCCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.